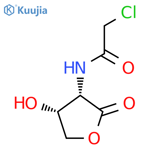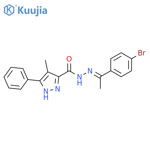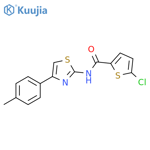yoduros orgánicos
Organoiodides are a class of chemical compounds that contain an iodine atom bonded to at least one carbon atom, forming a C-I bond. These compounds play a significant role in organic synthesis and various industrial applications due to their unique reactivity and structural diversity. Organoiodides can be derived from primary, secondary, or tertiary alcohols, carboxylic acids, ketones, and other functional groups through a series of chemical transformations.
One of the key features of organoiodides is their ability to act as effective leaving groups in various organic reactions. Their reactivity makes them valuable intermediates in synthetic chemistry, enabling the construction of complex molecular structures with high precision. Additionally, organoiodides are used in polymerization processes, catalysts, and pharmaceuticals due to their specific functional properties.
In organic synthesis, organoiodides can serve as nucleophiles or electrophiles depending on the reaction conditions, allowing for a wide range of transformations such as alkylation, acylation, and arylation reactions. Their use in green chemistry initiatives is also gaining attention due to the potential for environmentally friendly processes and sustainable chemical production methods.
Overall, organoiiodides represent an important class of reagents with versatile applications across multiple fields within the chemical industry.

| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
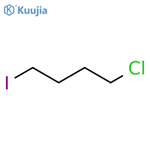 |
1-Chloro-4-iodobutane | 10297-05-9 | C4H8ClI |
 |
1-Chloro-6-iodohexane | 34683-73-3 | C6H12ClI |
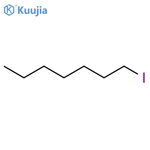 |
1-Iodoheptane | 4282-40-0 | C7H15I |
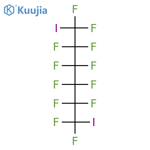 |
1,6-Diiodoperfluorohexane | 375-80-4 | C6F12I2 |
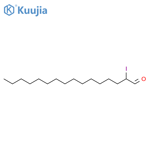 |
Hexadecanal, 2-iodo- | 130770-02-4 | C16H31IO |
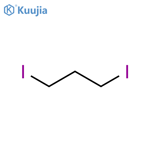 |
1,3-Diiodopropane | 627-31-6 | C3H6I2 |
 |
1,4-Diiodobutane | 628-21-7 | C4H8I2 |
 |
1-Iodohexane | 638-45-9 | C6H13I |
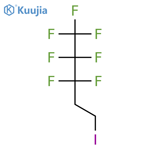 |
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | 1513-88-8 | C5H4F7I |
 |
3-Chlroo-2-iodo-1,1,1-trifluoropropane | 113402-77-0 | C3H3ClF3I |
Literatura relevante
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Proveedores recomendados
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados
